molecular formula C11H15BrN2O B12830512 4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine

4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine

Cat. No.: B12830512
M. Wt: 271.15 g/mol
InChI Key: AKFBLMBLNZHOIV-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine is a chemical compound with the molecular formula C12H17BrN2O It is characterized by the presence of a bromine atom at the 4th position of the pyridine ring and a pyrrolidine group attached via an ethoxy linker at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine typically involves the following steps:

    Bromination: The starting material, 2-(2-(pyrrolidin-1-yl)ethoxy)pyridine, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or oxygen atoms.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine involves its interaction with specific molecular targets and pathways. The pyrrolidine group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The bromine atom may also play a role in modulating the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methoxy-6-(pyrrolidin-1-yl)pyridine
  • 4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline
  • 2-Bromo-4’-(1-pyrrolidinyl)acetophenone

Uniqueness

4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine is unique due to its specific substitution pattern and the presence of both a bromine atom and a pyrrolidine group. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

4-bromo-2-(2-pyrrolidin-1-ylethoxy)pyridine

InChI

InChI=1S/C11H15BrN2O/c12-10-3-4-13-11(9-10)15-8-7-14-5-1-2-6-14/h3-4,9H,1-2,5-8H2

InChI Key

AKFBLMBLNZHOIV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=NC=CC(=C2)Br

Origin of Product

United States

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